molecular formula C22H29N5O3 B2559702 N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide CAS No. 921902-72-9

N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide

Cat. No.: B2559702
CAS No.: 921902-72-9
M. Wt: 411.506
InChI Key: HMDYVHAUDLORGD-UHFFFAOYSA-N
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Description

N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide is a complex organic compound that features a tetrahydroquinoline core, a piperidine ring, and an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Piperidine Ring: This step involves the alkylation of the tetrahydroquinoline core with a piperidine derivative under basic conditions.

    Formation of the Oxazole Moiety: The oxazole ring can be synthesized via cyclization reactions involving appropriate precursors such as α-haloketones and amides.

    Coupling Reactions: The final step involves coupling the synthesized intermediates to form the target compound under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The tetrahydroquinoline core can undergo oxidation to form quinoline derivatives.

    Reduction: The oxazole ring can be reduced under hydrogenation conditions to form corresponding amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, especially at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amines.

    Substitution: Alkylated or acylated piperidine derivatives.

Scientific Research Applications

N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydroquinoline core may interact with hydrophobic pockets, while the piperidine and oxazole rings can form hydrogen bonds or electrostatic interactions with amino acid residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroquinoline: A simpler analog with similar core structure but lacking the piperidine and oxazole rings.

    Piperidine: A basic nitrogen-containing ring structure.

    Oxazole: A five-membered ring containing nitrogen and oxygen.

Uniqueness

N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide is unique due to its combination of three distinct pharmacophores, which can interact with multiple biological targets, potentially leading to a broad spectrum of biological activities.

Properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O3/c1-26-10-5-6-16-14-17(7-8-18(16)26)19(27-11-3-2-4-12-27)15-23-21(28)22(29)24-20-9-13-30-25-20/h7-9,13-14,19H,2-6,10-12,15H2,1H3,(H,23,28)(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDYVHAUDLORGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=NOC=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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